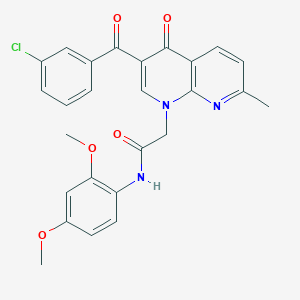

![molecular formula C16H11N3O2S2 B2837828 N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681166-26-7](/img/structure/B2837828.png)

N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

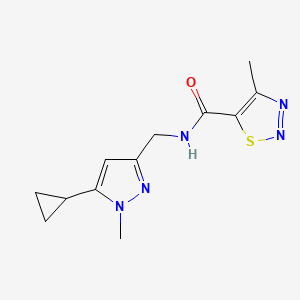

“N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” can be found in the PubChem database . The molecular formula is C14H11N3O2S and the molecular weight is 285.32 g/mol .Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction . N-Alkyl-N-aryl benzothiazole sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” include a molecular weight of 285.32 g/mol, a XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 3, an exact mass of 285.05719778 g/mol, a monoisotopic mass of 285.05719778 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 20, and a complexity of 355 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized it as a 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one derivative. In vitro screening revealed profound antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Tyrosine Kinase Receptor Inhibition

The quinazoline nucleus, to which this compound belongs, is a privileged structural motif. Quinazoline derivatives have shown promise in inhibiting tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them potential candidates for cancer therapy .

Antitumor Properties

Quinazoline derivatives, including our compound, exhibit antitumor activity. They have therapeutic potential as anti-invasive agents, acting on early and advanced solid tumors, metastatic bone disease, and leukemia. The compound’s structure and pharmacodynamic versatility contribute to its efficacy in cancer treatment .

Other Pharmacological Activities

Beyond antibacterial and antitumor effects, quinazoline derivatives have demonstrated a wide range of pharmacological activities:

- Antifungal Activity : Although not specifically studied for this compound, quinazolines in general may have antifungal properties .

Structural Insights

The compound’s structure was confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. These techniques provide valuable information about its chemical properties and confirm its identity .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various targets such as akt, amyloid-β, bcrp, c-met/hgfr, and others . These targets play crucial roles in various biological processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

This interaction could potentially alter the activity of the target proteins, thereby influencing the cellular processes they regulate .

Biochemical Pathways

Compounds with similar structures have been found to influence various pathways, including those involved in cancer, infection, inflammation/immunology, metabolic disease, and neurological disease . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 4312±510 °C, and its predicted density is 1406±006 g/cm3 . These properties could potentially influence the compound’s bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .

Eigenschaften

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S2/c1-21-11-3-2-4-12-14(11)18-16(23-12)19-15(20)9-5-6-10-13(7-9)22-8-17-10/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMUJKZJBWFFRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2837746.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2837749.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2837752.png)

![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)

![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)